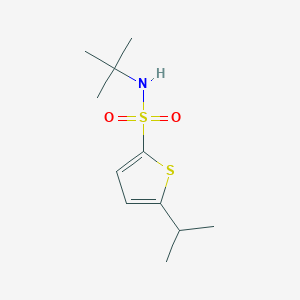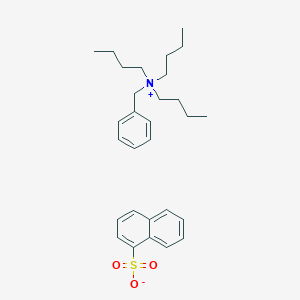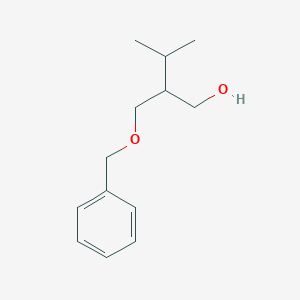
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its benzyloxymethyl group attached to a 3-methylbutan-1-ol backbone. It is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-3-methylbutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group, forming a benzyloxymethyl ether.
Reaction Conditions: The reaction is usually carried out under basic conditions, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like distillation or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of (S)-2-benzyloxymethyl-3-methylbutanal or (S)-2-benzyloxymethyl-3-methylbutanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Benzyloxymethyl-3-methylbutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Benzyloxymethyl-3-methylbutan-1-ol: The racemic mixture containing both (S) and ® enantiomers.
2-Methyl-3-buten-2-ol: A structurally similar compound with different reactivity and applications.
Uniqueness
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-methyl-2-(phenylmethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
InChI-Schlüssel |
RXKVQAHKBRCRQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


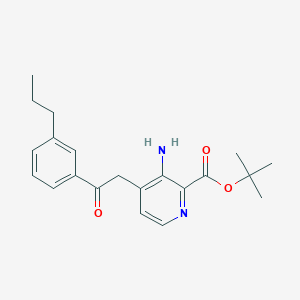
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
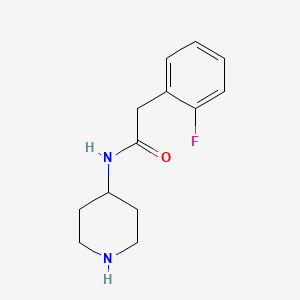

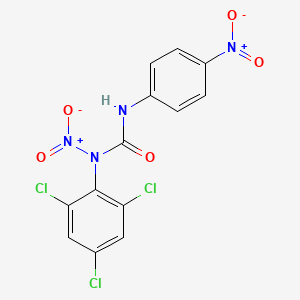

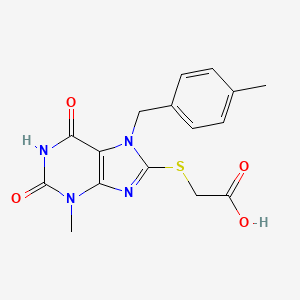
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
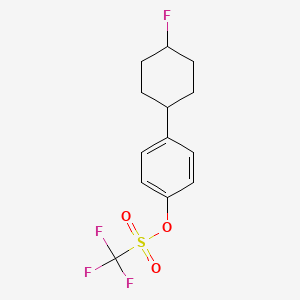
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
